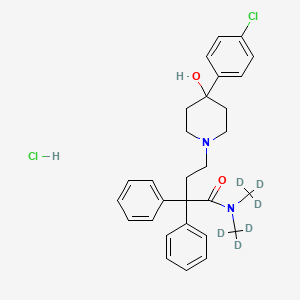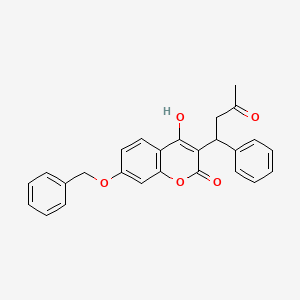
7-Benciloxiwărfin
Descripción general
Descripción
7-Benzyloxy Warfarin is a derivative of Warfarin, a well-known anticoagulant. Warfarin itself is a coumarin derivative that inhibits the synthesis of vitamin K-dependent clotting factors. The addition of a benzyloxy group at the 7-position of the Warfarin molecule enhances its pharmacological properties and provides a unique scaffold for further chemical modifications .
Aplicaciones Científicas De Investigación
7-Benzyloxy Warfarin has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
7-Benzyloxy Warfarin, like its parent compound Warfarin, primarily targets the Vitamin K epoxide reductase (VKOR) complex . This complex plays a crucial role in the clotting cascade by reducing vitamin K epoxide to its active form, which is a necessary cofactor for the gamma-carboxylation of several clotting factors .
Mode of Action
7-Benzyloxy Warfarin acts as a competitive inhibitor of the VKOR complex . By binding to the VKOR complex, it prevents the reduction of vitamin K epoxide to its active form . This inhibition leads to a decrease in the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X, as well as proteins C and S . The result is a reduction in the ability of the blood to form clots .
Biochemical Pathways
The primary biochemical pathway affected by 7-Benzyloxy Warfarin is the clotting cascade . By inhibiting the VKOR complex, 7-Benzyloxy Warfarin disrupts the gamma-carboxylation of several clotting factors, which are necessary for the formation of a stable clot . This disruption leads to a decrease in the ability of the blood to clot, thereby providing an anticoagulant effect .
Pharmacokinetics
Warfarin is primarily metabolized by the CYP2C9 enzyme, which catalyzes the 6- and 7-hydroxylation of S-warfarin . Given the structural similarity between Warfarin and 7-Benzyloxy Warfarin, it is likely that similar enzymes are involved in their metabolism.
Result of Action
The primary result of 7-Benzyloxy Warfarin’s action is a reduction in the ability of the blood to form clots . This is due to the decreased synthesis of vitamin K-dependent clotting factors II, VII, IX, and X, as well as proteins C and S . This anticoagulant effect can be beneficial in conditions where there is a risk of thrombosis or embolism .
Action Environment
The action of 7-Benzyloxy Warfarin can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP enzymes can affect the metabolism and efficacy of 7-Benzyloxy Warfarin . Additionally, dietary intake of vitamin K can influence the effectiveness of 7-Benzyloxy Warfarin, as vitamin K is a necessary cofactor for the clotting factors that 7-Benzyloxy Warfarin inhibits .
Análisis Bioquímico
Biochemical Properties
7-Benzyloxy Warfarin plays a significant role in biochemical reactions, particularly in the inhibition of vitamin K-dependent clotting factors. It interacts with several enzymes, including cytochrome P450 enzymes such as CYP2C9, which is responsible for its metabolism. The interaction with CYP2C9 involves the hydroxylation of 7-Benzyloxy Warfarin, leading to its subsequent breakdown and elimination from the body . Additionally, 7-Benzyloxy Warfarin binds to vitamin K epoxide reductase complex 1 (VKORC1), inhibiting its activity and thus preventing the activation of clotting factors .
Cellular Effects
7-Benzyloxy Warfarin affects various cell types and cellular processes. It influences cell function by inhibiting the synthesis of vitamin K-dependent proteins, which are crucial for blood coagulation. This inhibition can lead to altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism. For instance, in liver cells, 7-Benzyloxy Warfarin can reduce the production of clotting factors, leading to prolonged bleeding times . In cancer cells, it has been observed to affect cell proliferation and induce apoptosis .
Molecular Mechanism
The molecular mechanism of 7-Benzyloxy Warfarin involves its binding to VKORC1, which inhibits the enzyme’s activity and prevents the reduction of vitamin K epoxide to its active form. This inhibition leads to a decrease in the gamma-carboxylation of glutamic acid residues on clotting factors, rendering them inactive . Additionally, 7-Benzyloxy Warfarin undergoes metabolism by CYP2C9, resulting in the formation of hydroxywarfarin metabolites . These metabolites are less active and are eventually excreted from the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Benzyloxy Warfarin change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to light and heat. Over time, the anticoagulant effects of 7-Benzyloxy Warfarin may diminish as the compound degrades . Long-term studies have shown that continuous exposure to 7-Benzyloxy Warfarin can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 7-Benzyloxy Warfarin vary with different dosages in animal models. At low doses, it effectively inhibits clotting without causing significant adverse effects. At high doses, 7-Benzyloxy Warfarin can lead to toxicity, including bleeding complications and liver damage . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can result in harmful side effects .
Metabolic Pathways
7-Benzyloxy Warfarin is involved in several metabolic pathways. It is primarily metabolized by CYP2C9, which hydroxylates the compound to form hydroxywarfarin metabolites . These metabolites are further processed and excreted from the body. The interaction with CYP2C9 is crucial for the regulation of 7-Benzyloxy Warfarin’s activity and its overall pharmacokinetics .
Transport and Distribution
Within cells and tissues, 7-Benzyloxy Warfarin is transported and distributed through various mechanisms. It binds to plasma proteins, which facilitates its transport in the bloodstream . The compound is also taken up by liver cells, where it exerts its anticoagulant effects. The distribution of 7-Benzyloxy Warfarin within tissues is influenced by its binding affinity to different proteins and its solubility properties .
Subcellular Localization
The subcellular localization of 7-Benzyloxy Warfarin is primarily within the endoplasmic reticulum (ER) of liver cells, where it interacts with VKORC1 . This localization is essential for its inhibitory effect on the enzyme and the subsequent reduction in clotting factor activation. Additionally, 7-Benzyloxy Warfarin may localize to other cellular compartments, depending on its interactions with various transporters and binding proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyloxy Warfarin typically involves the introduction of a benzyloxy group to the Warfarin scaffold. This can be achieved through various synthetic routes, including:
Benzylation of 7-Hydroxy Warfarin: This method involves the reaction of 7-Hydroxy Warfarin with benzyl bromide in the presence of a base such as potassium carbonate.
Suzuki-Miyaura Coupling: Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of Warfarin is coupled with a benzyloxy halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 7-Benzyloxy Warfarin follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 7-Benzyloxy Warfarin undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the benzyloxy group can yield benzyl alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Benzaldehyde or benzoic acid derivatives.
Reduction Products: Benzyl alcohol derivatives.
Substitution Products: Various substituted Warfarin derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Warfarin: The parent compound, widely used as an anticoagulant.
7-Hydroxy Warfarin: A precursor in the synthesis of 7-Benzyloxy Warfarin.
7-Methoxy Warfarin: Another derivative with a methoxy group at the 7-position.
Uniqueness: 7-Benzyloxy Warfarin is unique due to the presence of the benzyloxy group, which enhances its lipophilicity and potentially its pharmacokinetic properties. This modification can lead to improved bioavailability and efficacy compared to other Warfarin derivatives .
Propiedades
IUPAC Name |
4-hydroxy-3-(3-oxo-1-phenylbutyl)-7-phenylmethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-17(27)14-22(19-10-6-3-7-11-19)24-25(28)21-13-12-20(15-23(21)31-26(24)29)30-16-18-8-4-2-5-9-18/h2-13,15,22,28H,14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMPIXQSCDHVKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724543 | |
| Record name | 7-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30992-69-9 | |
| Record name | 4-Hydroxy-3-(3-oxo-1-phenylbutyl)-7-(phenylmethoxy)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30992-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


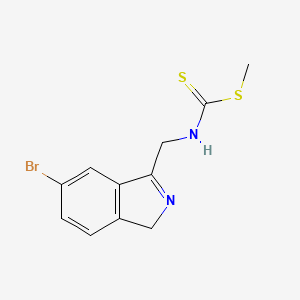
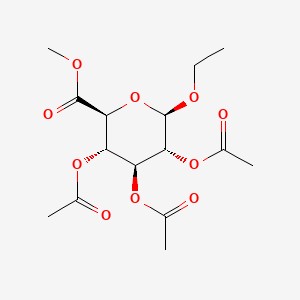
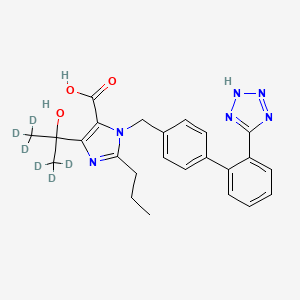
![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)

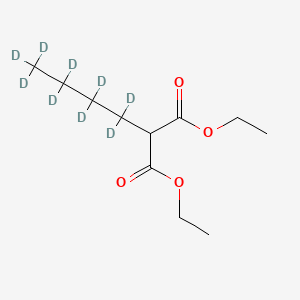

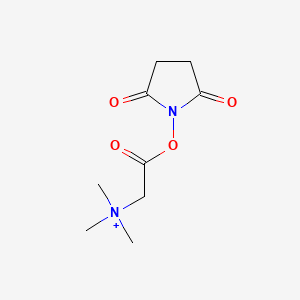


![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)


